![molecular formula C25H23N3O3S2 B2489044 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 313646-52-5](/img/structure/B2489044.png)

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

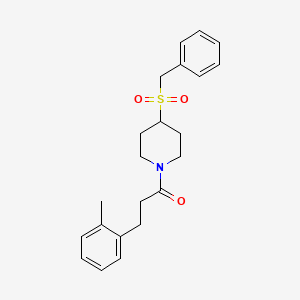

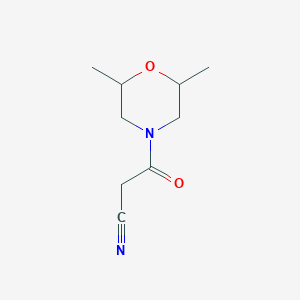

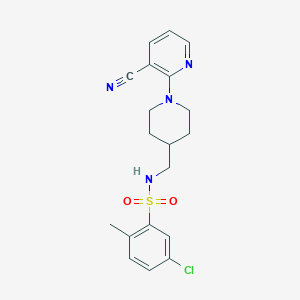

“N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide” is a chemical compound with the linear formula C25H18N4O5S . It has a molecular weight of 486.51 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of benzothiazole derivatives, which this compound is a part of, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and more .Molecular Structure Analysis

The molecular structure of this compound is determined by its linear formula C25H18N4O5S . Further analysis would require more specific data such as X-ray crystallography or NMR spectroscopy, which is not available in the current data set.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available data. Its molecular weight is 486.51 , but further details such as melting point, boiling point, solubility, etc., would require additional data.Scientific Research Applications

- N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE exhibits potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, investigating its ability to inhibit tumor growth, induce apoptosis, and interfere with cancer cell signaling pathways .

- The compound’s benzothiazole moiety suggests anti-inflammatory potential. Studies have examined its impact on inflammatory markers, cytokines, and immune responses. It may serve as a lead compound for developing novel anti-inflammatory drugs .

- N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE likely interacts with kinases due to its structural features. Researchers have investigated its kinase inhibitory activity, which could have implications for drug discovery and personalized medicine .

- Benzothiazole derivatives have shown promise in neuroprotection. This compound might be explored for its potential in treating neurodegenerative conditions such as Alzheimer’s disease or Parkinson’s disease .

- Some studies have assessed the antibacterial effects of similar benzothiazole compounds. Investigating the antibacterial properties of this compound could contribute to the development of new antibiotics .

- Researchers have likely conducted SAR studies to understand how specific modifications to the compound’s structure affect its biological activity. These insights can guide further optimization and design of related molecules .

- Computational approaches, including molecular docking and dynamics simulations, can predict the compound’s binding interactions with target proteins. Such studies provide valuable insights into its mechanism of action .

Anticancer Research

Anti-Inflammatory Properties

Kinase Inhibition

Neurodegenerative Diseases

Antibacterial Activity

Structure-Activity Relationship (SAR) Studies

Computational Modeling and Docking Studies

Pharmacokinetics and Toxicity Assessment

Future Directions

properties

IUPAC Name |

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3S2/c1-17-4-13-22-23(16-17)32-25(27-22)19-5-9-20(10-6-19)26-24(29)18-7-11-21(12-8-18)33(30,31)28-14-2-3-15-28/h4-13,16H,2-3,14-15H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEQJOODVZTTOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate](/img/structure/B2488975.png)

![3-Phenylmethoxycarbonyl-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2488978.png)

![1-(5-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2488979.png)